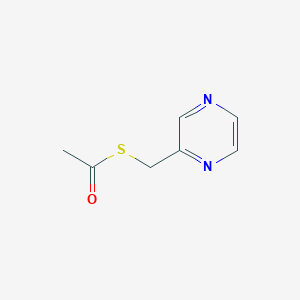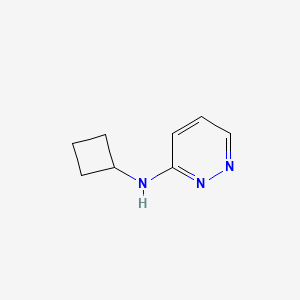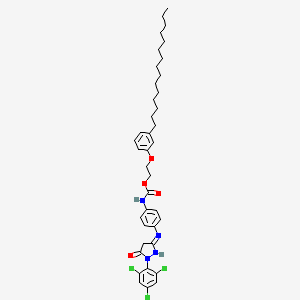
1,3-Bis(2-sulfanylethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(2-mercaptoethyl)urea is an organic compound characterized by the presence of two mercaptoethyl groups attached to a urea backbone. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Bis(2-mercaptoethyl)urea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields of the desired compound with minimal purification steps.
Industrial Production Methods
The industrial production of 1,3-Bis(2-mercaptoethyl)urea typically involves the reaction of isocyanates with amines. This process is scalable and can be performed under mild conditions, making it suitable for large-scale manufacturing .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(2-mercaptoethyl)urea undergoes various chemical reactions, including:
Oxidation: The mercapto groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form thiols.
Substitution: The urea backbone can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Disulfides are the major products.
Reduction: Thiols are formed as the primary products.
Substitution: Various substituted urea derivatives are produced.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(2-mercaptoethyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It has potential therapeutic applications due to its ability to chelate heavy metals.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,3-Bis(2-mercaptoethyl)urea involves its ability to chelate metal ions. The mercapto groups form strong bonds with metal ions, effectively sequestering them and preventing their interaction with biological molecules. This property makes it useful in detoxifying heavy metals and mitigating their toxic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Bis(2-mercaptoethyl)isophthalamide: Similar in structure but with an isophthalamide backbone.
1,3-Bis(2-aminoethyl)urea: Contains amino groups instead of mercapto groups.
Uniqueness
1,3-Bis(2-mercaptoethyl)urea is unique due to its dual mercapto groups, which provide strong chelating properties. This makes it particularly effective in applications requiring metal ion sequestration, such as heavy metal detoxification .
Eigenschaften
CAS-Nummer |
60633-86-5 |
|---|---|
Molekularformel |
C5H12N2OS2 |
Molekulargewicht |
180.3 g/mol |
IUPAC-Name |
1,3-bis(2-sulfanylethyl)urea |
InChI |
InChI=1S/C5H12N2OS2/c8-5(6-1-3-9)7-2-4-10/h9-10H,1-4H2,(H2,6,7,8) |
InChI-Schlüssel |
ZSMQMFWXMRCFOR-UHFFFAOYSA-N |
Kanonische SMILES |
C(CS)NC(=O)NCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Isoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazine](/img/structure/B12916726.png)



![Ethyl (8-amino-2-methylpyrido[2,3-b]pyrazin-6-yl)carbamate](/img/structure/B12916749.png)






![5-Amino-2-[(2-methylpyrimidin-5-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12916786.png)
